![molecular formula C13H10O4 B3050159 Methyl 2-(5-formylfuran-2-yl)benzoate CAS No. 240121-97-5](/img/structure/B3050159.png)
Methyl 2-(5-formylfuran-2-yl)benzoate
Overview
Description
“Methyl 2-(5-formylfuran-2-yl)benzoate” is a chemical compound with the molecular formula C13H10O4 . It is also known by its IUPAC name, methyl 2-(5-formyl-2-furyl)benzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(5-formylfuran-2-yl)benzoate” can be represented by the InChI code: 1S/C13H10O4/c1-16-13(15)11-5-3-2-4-10(11)12-7-6-9(8-14)17-12/h2-8H,1H3 . This indicates that the compound consists of a methyl group (CH3), a benzoate group (C6H5CO2), and a formylfuran group (C5H4O2).Physical And Chemical Properties Analysis
“Methyl 2-(5-formylfuran-2-yl)benzoate” is a solid at room temperature . Its molecular weight is 230.22 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
- Bioactive Precursor : Methyl 2-(5-formylfuran-2-yl)benzoate serves as a valuable precursor in organic synthesis. Its structure provides a versatile scaffold for creating new bioactive molecules .
- Pharmacological Activities : Researchers have investigated its potential pharmacological activities, including antifungal, antihypertensive, and anti-cancer properties .
- Furan-Based Derivatives : Methyl 2-(5-formylfuran-2-yl)benzoate can be modified to yield furan-based derivatives. These compounds often exhibit interesting biological activities and are relevant in drug discovery .
- Hydroxymethylfurfural (HMF) Transformation : Under reductive conditions, this compound can undergo HMF transformation. This process yields value-added molecules with applications in biofuels and biopolymers .
Organic Synthesis and Medicinal Chemistry
Natural Product Derivatives
Green Chemistry and Sustainable Processes
Safety and Hazards
“Methyl 2-(5-formylfuran-2-yl)benzoate” is classified under the GHS07 hazard class. The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 2-(5-formylfuran-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-16-13(15)11-5-3-2-4-10(11)12-7-6-9(8-14)17-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPZHXDOZOEYNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354112 | |
Record name | methyl 2-(5-formylfuran-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-formylfuran-2-yl)benzoate | |
CAS RN |
240121-97-5 | |
Record name | methyl 2-(5-formylfuran-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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